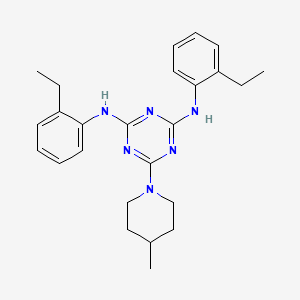![molecular formula C22H26N2O B11603445 1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B11603445.png)
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. This particular compound features a hexyl group, a methoxyphenyl group, and an ethenyl linkage, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Hexyl Group: The hexyl group can be introduced via alkylation reactions using hexyl halides in the presence of a base.
Attachment of Ethenyl Linkage: The ethenyl linkage is introduced through a Heck reaction, where the benzimidazole derivative is coupled with a vinyl halide in the presence of a palladium catalyst.
Methoxyphenyl Group Addition:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the use of continuous flow reactors and automated systems ensures consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles like amines or thiols, polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted benzimidazoles.
Wissenschaftliche Forschungsanwendungen
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in microbial growth or cancer cell proliferation.
Pathways Involved: The compound can affect signaling pathways, such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, leading to cancer cell death.
Vergleich Mit ähnlichen Verbindungen
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole can be compared with other benzimidazole derivatives:
Similar Compounds: 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole, 1-hexyl-2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1H-benzimidazole.
Uniqueness: The presence of the hexyl group and the methoxyphenyl group makes it unique, providing distinct physicochemical properties and biological activities compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C22H26N2O |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole |
InChI |
InChI=1S/C22H26N2O/c1-3-4-5-8-17-24-21-10-7-6-9-20(21)23-22(24)16-13-18-11-14-19(25-2)15-12-18/h6-7,9-16H,3-5,8,17H2,1-2H3/b16-13+ |
InChI-Schlüssel |
OWVUKGIGTQUAQP-DTQAZKPQSA-N |
Isomerische SMILES |
CCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-6-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11603368.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603371.png)
![N-ethyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603373.png)

![(7Z)-3-(3-chloro-4-methylphenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603402.png)

![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11603406.png)
![ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B11603413.png)
![9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11603414.png)

![dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11603421.png)
![7-[(2-chlorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11603427.png)
![4-(4-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11603433.png)
![Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate](/img/structure/B11603446.png)